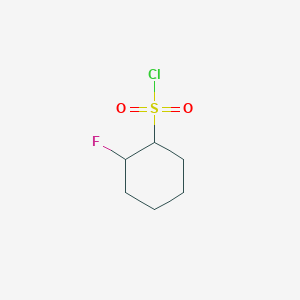

2-Fluorocyclohexane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H10ClFO2S |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-fluorocyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2 |

InChI Key |

IAGUHAITTUUZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Selective Monofluorination of Cyclohexane Derivatives

Fluorination at the 2-position of cyclohexane rings can be achieved by:

- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which introduce fluorine atoms selectively under mild conditions.

- Deoxofluorination of ketones : Starting from cyclohexanone derivatives, the ketone at the 2-position can be converted to a fluorinated carbon via deoxofluorination reagents such as morpholinosulfur trifluoride (Morph-DAST), which replaces the carbonyl oxygen with fluorine.

A representative protocol involves oxidation of a cyclohexanol precursor to the corresponding ketone, followed by treatment with Morph-DAST at 0 °C to room temperature for 24 hours, yielding the 2-fluorocyclohexane intermediate in yields up to 90%.

Desulfurative Fluorination of Dithiolanes

Sulfonyl Chloride Installation

Sulfonation of Fluorocyclohexane

The sulfonyl chloride group is introduced by sulfonation of the fluorinated cyclohexane ring, typically at the 1-position. Methods include:

- Direct sulfonation of cyclohexane derivatives using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), which install the -SO2Cl group.

- Oxidation of thiol or sulfide precursors followed by chlorination to obtain sulfonyl chlorides.

The procedure often involves treating the fluorinated cyclohexane with chlorosulfonic acid under controlled temperature (0–5 °C) to avoid overreaction, followed by purification via distillation or chromatography.

Typical Experimental Procedures

Research Outcomes and Analysis

- The use of Morph-DAST as a deoxofluorination reagent offers superior thermal stability and less hazardous conditions compared to classical DAST, resulting in higher yields and safer laboratory handling.

- Desulfurative fluorination of dithiolanes provides a reproducible and scalable method for introducing fluorine atoms in hominal positions, which is applicable to cyclohexane derivatives.

- Sulfonyl chloride formation from fluorocyclohexane precursors is efficiently achieved using chlorosulfonic acid under mild conditions, maintaining the fluorine substituent intact.

- The overall synthetic route combining selective fluorination and sulfonyl chloride installation enables preparation of this compound with high regioselectivity and yields typically above 80%.

Summary Table of Key Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| Fluorination of cyclohexane | Deoxofluorination | Morpholinosulfur trifluoride (Morph-DAST) | CH2Cl2, 0 °C to rt, overnight | 85–91% | Mild, safe, high yield |

| Alternative fluorination | Desulfurative fluorination of dithiolanes | PPHF, DBDMH, CH2Cl2, −78 °C | ~58% combined | Bromination side-products | |

| Sulfonyl chloride installation | Sulfonation | Chlorosulfonic acid or SO2Cl2 | 0–5 °C | High purity | Temperature control critical |

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclohexane-1-sulfonyl chloride undergoes various types of reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions.

Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or phenols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Fluorocyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is leveraged in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 2-fluorocyclohexane-1-sulfonyl chloride and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects : Replacing fluorine with chlorine (e.g., 2-chloro analog) increases molecular weight by ~16.59 g/mol due to chlorine’s higher atomic mass. This substitution reduces electronegativity but may enhance steric bulk .

- Ring Substitution: The difluoro analog (C₈H₁₃ClF₂O₂S) has two fluorine atoms and an ethyl chain, increasing hydrophobicity and steric hindrance compared to the mono-fluorinated compound .

- Aromatic vs. Aliphatic : Aromatic sulfonyl chlorides (e.g., 2-fluoro-6-methoxybenzene derivative) exhibit distinct electronic properties due to resonance effects, whereas aliphatic variants (e.g., cyclohexane derivatives) prioritize conformational flexibility .

Physical Properties

Key Observations:

- Limited experimental data are available for fluorinated cyclohexane sulfonyl chlorides. Predicted properties for the chlorinated analog suggest higher density and boiling points due to chlorine’s polarizability and molecular mass .

- Aromatic derivatives (e.g., fluorophenyl-methoxy compounds) likely have higher boiling points than aliphatic analogs due to stronger intermolecular forces (e.g., π-π stacking) .

Biological Activity

2-Fluorocyclohexane-1-sulfonyl chloride is an organofluorine compound characterized by a cyclohexane ring substituted with a fluorine atom and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and organic synthesis. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules, which can modify their function and activity.

The mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which can react with amino acid residues in proteins. This interaction can lead to:

- Enzyme Inhibition : By modifying active sites on enzymes, this compound may inhibit their activity.

- Protein Modification : Covalent attachment to proteins can alter their structure and function, potentially leading to therapeutic effects or toxicity depending on the target.

Case Studies

- Inhibition of Enzymatic Activity : Research indicates that sulfonyl chlorides can act as irreversible inhibitors of serine proteases. The interaction between this compound and serine residues in these enzymes leads to permanent inhibition, which is significant for drug design targeting protease-related diseases.

- Toxicity Studies : A study highlighted the toxicity of fluorinated compounds, including this compound, due to their potential to alkylate biological targets. The reactivity of the fluorine atom may lead to the formation of toxic metabolites, raising concerns about the safety profile of such compounds in therapeutic applications .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and sulfonyl chloride group | Electrophilic reactivity leading to protein modification |

| Cyclohexane-1-sulfonyl chloride | Lacks fluorine; only contains sulfonyl chloride | Less reactive with biological targets |

| 2-Fluorocyclooctane-1-sulfonyl chloride | Similar structure but larger ring | Different reactivity profile due to ring size |

Synthesis and Applications

The synthesis of this compound typically involves fluorosulfonylation methods. It is often used as a building block in organic synthesis and has applications in developing pharmaceuticals, particularly sulfonamide-based drugs .

Stability and Decomposition

Research has shown that compounds containing fluorinated groups can exhibit instability under physiological conditions. For instance, studies indicated that this compound could decompose significantly at physiological pH (7.4) over time, which could affect its efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-fluorocyclohexane-1-sulfonyl chloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction parameters such as temperature, solvent polarity, and stoichiometry. For sulfonyl chlorides, chlorination of thiol precursors using Cl2 or SO2Cl2 under anhydrous conditions is common . Purification via fractional distillation or recrystallization (using non-polar solvents like hexane) can enhance purity. Monitoring reaction progress with TLC or <sup>19</sup>F NMR ensures fluorination efficiency . Safety protocols for handling volatile chlorinating agents must align with SDS guidelines (e.g., use of fume hoods, PPE) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclohexane ring conformation (axial/equatorial fluorine) and sulfonyl group integration .

- <sup>19</sup>F NMR : Confirm fluorine substitution patterns (δ ~ -150 to -200 ppm for aliphatic fluorides) .

- IR Spectroscopy : Detect S=O stretching vibrations (~1350–1200 cm<sup>-1</sup>) and C-F bonds (~1100 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]<sup>+</sup>) and fragmentation pathways (e.g., loss of SO2 or Cl) .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Steric hindrance from the cyclohexane ring may require elevated temperatures or polar aprotic solvents (e.g., DMF) to achieve complete conversion . Comparative studies with non-fluorinated analogs (e.g., cyclohexanesulfonyl chloride) can quantify kinetic differences .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer : Discrepancies in yields or side products (e.g., over-fluorination or ring-opening) may arise from solvent impurities or trace moisture. Systematic replication under controlled conditions (e.g., inert atmosphere, molecular sieves) is critical . Computational modeling (DFT) can predict reactive intermediates and transition states, guiding experimental redesign . Cross-validation using alternative characterization methods (e.g., X-ray crystallography for ambiguous NMR signals) is recommended .

Q. How can computational chemistry predict the biological activity of sulfonamide derivatives synthesized from this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target enzymes (e.g., carbonic anhydrase). Fluorine’s role in enhancing membrane permeability can be modeled via logP calculations. Comparative studies with non-fluorinated analogs validate predictions . In vitro assays (e.g., enzyme inhibition kinetics) should follow computational guidance to prioritize high-potential candidates .

Q. What are the challenges in scaling up reactions involving this compound while maintaining safety?

- Methodological Answer : Large-scale use of chlorinating agents (SO2Cl2) requires flow chemistry systems to minimize exothermic risks . Waste management must address acidic byproducts (HCl/SO2), necessitating neutralization protocols. Real-time monitoring (e.g., PAT tools) ensures reaction control. Safety assessments should reference SDS sections on emergency procedures and first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.